Guanidine;sulfate

Description

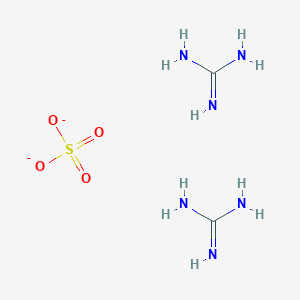

Guanidine sulfate ([C(NH₂)₃]₂SO₄) is a guanidinium salt synthesized via the reaction of dicyandiamide with sulfuric acid under controlled conditions . Developed by Levene and Senior in 1916, it serves as a precursor for free guanidine, which is liberated by treatment with barium hydroxide. Its stability and ease of synthesis make it valuable in biochemical and industrial applications, including protein denaturation, nucleic acid extraction, and as a reagent in organic synthesis .

Structure

2D Structure

Properties

Molecular Formula |

C2H10N6O4S-2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

guanidine;sulfate |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4)/p-2 |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-L |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A prominent and industrially significant method involves the reaction of urea with sulfamic acid or its salts (sulfamates) under fusion conditions. This process avoids the need for high-pressure ammonia or expensive catalysts, making it economically attractive.

- Reactants: Urea and sulfamic acid or sulfamate salts (e.g., ammonium sulfamate, sodium sulfamate).

- Reaction conditions: Fusion at elevated temperatures, typically between 210°C and 250°C. Temperatures below 190°C slow the reaction, while above 300°C cause decomposition of guanidine sulfate.

- Mechanism: The sulfamate stabilizes urea against thermal decomposition, enabling high-temperature reaction without ammonia pressure.

- Product: Guanidine sulfate predominantly in the diguanidine sulfate form, convertible to monoguanidine sulfate by acidification.

Typical Procedure and Yields

An example from patent US2464247A illustrates the process:

| Step | Description | Details |

|---|---|---|

| Reactants | 300 g urea + 1140 g ammonium sulfamate | Molar ratio ~1:3 |

| Fusion | Heated gradually to 225°C, then exothermic reaction raises temp to 245°C | Maintained for ~30 min |

| Cooling and Extraction | Reaction mass cooled, ground, and leached with water | Extraction yields aqueous guanidine sulfate |

| Yield | 388 g guanidine sulfate | ~70% of theoretical yield |

The guanidine sulfate obtained is mainly diguanidine sulfate at neutral pH (~7), convertible to monoguanidine sulfate at acidic pH (~2) by sulfuric acid addition. Isolation is typically by crystallization or precipitation using water-miscible organic solvents like ethanol.

Preparation from Guanidine Hydrochloride and Sulfuric Acid

Reaction Overview

Another method involves the direct synthesis of guanidine sulfate from guanidine hydrochloride and sulfuric acid.

- Reactants: Guanidine hydrochloride and concentrated sulfuric acid (approx. 80% mass fraction).

- Reaction conditions: The guanidine hydrochloride is added slowly to sulfuric acid at 0°C with continuous stirring for 48 hours.

- Reaction: Hydrogen chloride gas is evolved as a byproduct.

- Isolation: The reaction mixture is filtered hot, cooled to precipitate crude guanidine sulfate, then purified by dissolution, heating, and recrystallization.

Typical Procedure

From Chinese patent CN114436898:

| Step | Description | Details |

|---|---|---|

| S1 | Mix guanidine hydrochloride (2:1 molar ratio) with sulfuric acid (80%) at 0°C | Stir at 300 rpm for 48 h |

| S2 | Hot suction filtration; cool filtrate to 10°C | Filter to obtain crude guanidine sulfate |

| S3 | Dissolve crude product in water, heat to 70°C, filter hot | Cool filtrate to 20°C, stand for 3 h |

| S4 | Filter and dry at room temperature | Obtain purified guanidine sulfate |

This method yields high purity guanidine sulfate with controlled crystallization steps.

Preparation Using Urea and Triammonium Nitridotrisulfate

Reaction Overview

A patented method (US2567677A) describes the reaction of urea with triammonium nitridotrisulfate (N(SO3NH4)3), a white powder prepared by reacting ammonia with sulfur trioxide gas.

- Reactants: Urea and triammonium nitridotrisulfate in approximately 3:1 molar ratio.

- Reaction conditions: Heated at 225–235°C for 15–30 minutes.

- Product: Guanidine sulfate mixed with unreacted materials and cyanuric acid.

- Yield: Around 38% of theoretical.

Process Details

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 190–255°C (preferred 225–235°C) | Higher temp shortens reaction time |

| Reaction time | 15 min (high temp) to 4 h (low temp) | |

| Molar ratio | ~3:1 (urea:triammonium nitridotrisulfate) | Excess reactants lead to unreacted residues |

Isolation is achieved by fractional crystallization or precipitation as less soluble salts (e.g., ammonium picrate).

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Urea + Sulfamic acid/sulfamates | Urea + ammonium sulfamate or sulfamic acid | Fusion at 210–250°C, 15–30 min | ~70% | No high ammonia pressure; diguanidine sulfate formed |

| Guanidine hydrochloride + sulfuric acid | Guanidine hydrochloride + 80% H2SO4 | 0°C, 48 h stirring | High purity | HCl gas evolved; multi-step crystallization |

| Urea + Triammonium nitridotrisulfate | Urea + N(SO3NH4)3 | 225–235°C, 15–30 min | ~38% | Byproducts include cyanuric acid; lower yield |

Additional Notes on Chemical Properties and Isolation

- Guanidine sulfate exists mainly as diguanidine sulfate at neutral pH and can be converted to monoguanidine sulfate by acidification.

- Isolation techniques include crystallization by cooling, solvent precipitation (e.g., ethanol), and formation of less soluble salts (picrate, phosphate).

- The compound is a white to almost white powder, soluble in water, with a melting point around 290–293°C (decomposition).

Scientific Research Applications

Protein Stabilization

Guanidine sulfate is known for its role in stabilizing proteins. Research indicates that it enhances the stability of proteins by promoting preferential hydration, which is crucial for maintaining protein structure under varying conditions. A study demonstrated that guanidine sulfate has a stabilizing effect on bovine serum albumin, contrasting with the denaturing effects observed with guanidine hydrochloride .

Table 1: Effects of Guanidine Salts on Protein Stability

| Salt Type | Effect on Protein Stability |

|---|---|

| Guanidine Sulfate | Stabilizing |

| Guanidine Hydrochloride | Denaturing |

| Guanidine Acetate | Intermediate effect |

Therapeutic Applications

Guanidine sulfate has been explored as a hypotensive agent, showing potential in lowering blood pressure through mechanisms distinct from traditional antihypertensive drugs. A publication noted its effectiveness in clinical settings, indicating a different mode of action compared to other agents .

Case Study: Hypotensive Effects

In a clinical trial involving patients with hypertension, guanidine sulfate was administered, resulting in significant reductions in blood pressure without the common side effects associated with other medications.

Neurological Disorders

Guanidine sulfate has been investigated for its therapeutic effects in neurological conditions such as Lambert-Eaton Myasthenic Syndrome (LEMS). Case reports have shown that patients treated with guanidine sulfate experienced moderate improvements in muscle strength and function .

Table 2: Case Reports Summary for LEMS Treatment

| Patient ID | Dosage (mg/kg/day) | Duration (days) | Improvement Level |

|---|---|---|---|

| 1 | 32 | 30 | Moderate |

| 2 | 12 | 60 | Minimal |

| 3 | 25 | 27 | No improvement |

Chemical Synthesis

Guanidine sulfate serves as a precursor in various chemical syntheses. Its preparation involves reacting urea with triammonium nitridotrisulfate under controlled conditions, yielding guanidine sulfate efficiently . This method is notable for its use of inexpensive reagents and atmospheric pressure, making it an attractive option for industrial applications.

Biophysical Studies

Recent studies have highlighted guanidine sulfate's role in biophysical research, particularly in examining the interactions between ions and proteins. The compound's unique properties allow researchers to explore the stabilization mechanisms at play when proteins are subjected to denaturants like guanidinium chloride .

Table 3: Biophysical Properties of Guanidine Sulfate

| Property | Description |

|---|---|

| Ion Interaction | Modulates hydration and salt binding |

| Effect on Protein Structure | Stabilizes folded states |

| Role in Denaturation | Neutralizes denaturing effects of other salts |

Chemical Reactions Analysis

Decomposition Reactions

Guanidine sulfate undergoes decomposition through enzymatic and chemical pathways:

Enzymatic Hydrolysis

The enzyme Sll1077 (a guanidinase) catalyzes the breakdown of guanidine sulfate into urea and ammonium without ATP consumption :

Kinetic parameters (Sll1077 activity) :

| Parameter | Value |

|---|---|

| 0.055 U mg⁻¹ | |

| 5.3 mM | |

| 0.040 s⁻¹ | |

| 0.0076 s⁻¹ mM⁻¹ |

Nitration Reaction

Guanidine sulfate reacts with nitric acid in a continuous microchannel reactor to form nitroguanidine :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Residence time | 80–100 s |

| Yield | 90–93% |

Sulfate Anion Binding

Theoretical studies reveal that guanidinium cations interact strongly with sulfate ions via hydrogen bonding and electrostatic forces . The sulfate anion coordinates to the guanidinium cation through multiple hydrogen bonds, stabilizing the ion pair.

Protein Stabilization/Denaturation

Guanidine sulfate exhibits a stabilizing effect on proteins due to preferential hydration, whereas guanidine hydrochloride acts as a denaturant . This behavior is attributed to differences in salt binding and hydration effects:

| Salt | Effect on Proteins |

|---|---|

| Guanidine sulfate | Stabilizing |

| Guanidine hydrochloride | Denaturing |

Structural and Stability Features

Guanidine sulfate (C₂H₁₀N₆O₄S) exhibits high stability due to delocalized charge in the guanidinium cation . Its resonance structures and strong hydrogen-bonding capacity contribute to applications in catalysis and supramolecular chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Salts

Guanidinium Dinitramide (GDN)

GDN, a high-energy material, is synthesized using guanidine sulfate, acetate, chloride, carbonate, or nitrate as starting materials. FT-IR analysis reveals shared guanidinium peaks (3452–3278 cm⁻¹) across all GDN types, but dinitramide-specific frequencies (e.g., 1570 cm⁻¹ for N–O stretching) differentiate GDN from non-energetic salts like guanidine sulfate .

1,1-Dimethyl Guanidinium Sulfate

This derivative (C₆H₂₀N₆O₄S) features methyl substitutions on the guanidine core, altering its charge distribution and solubility. Unlike guanidine sulfate, it is used in niche applications such as ionic liquids and catalysis due to its enhanced hydrophobicity .

Table 1: Structural and Physical Properties of Guanidine Salts

Protein Denaturation Efficiency

Guanidine sulfate and guanidine hydrochloride (GuHCl) are both potent denaturants but differ in compatibility with downstream assays. GuHCl (6 M) is preferred for complete protein unfolding, while guanidine sulfate is used in partial denaturation (e.g., 5 M solutions for apolipoprotein reconstitution) . Sodium dodecyl sulfate (SDS), an anionic detergent, denatures proteins via hydrophobic interactions, contrasting with the chaotropic mechanism of guanidine salts .

Nucleic Acid and Sperm Chromatin Studies

In sperm DNA fragmentation analysis, guanidine sulfate induces head swelling and vacuole disappearance, mimicking the effects of RB2 staining (a sulfated dye). This highlights its role in disrupting disulfide bonds in protamines .

Antimicrobial Activity Comparison

Guanidine derivatives exhibit broad-spectrum antibacterial activity via membrane disruption. While guanidine sulfate itself is less potent, macrocyclic guanidines (e.g., compound 4 in ) achieve MIC values of 0.5–1 mg/L against E. coli and S. aureus. The protonated guanidine group mimics quaternary ammonium compounds (QACs), selectively targeting bacterial membranes .

Pharmacokinetic and Therapeutic Comparisons

Transport Kinetics

hMATE1, a human transporter, mediates guanidine excretion with a Kₘ of 2.10 mM, lower affinity compared to metformin (Kₘ = 0.78 mM) but higher than ganciclovir (Kₘ = 5.12 mM).

Q & A

Q. How can researchers address the environmental impact of guanidine sulfate waste in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.